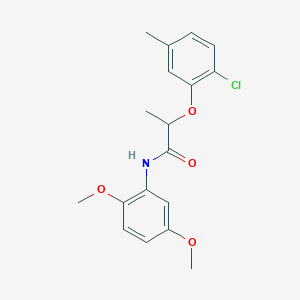
2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide
Descripción general
Descripción
2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide, also known as CDMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CDMPP is a synthetic compound that is primarily used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and other related aspects.
Mecanismo De Acción
The exact mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide is not fully understood. However, it is believed that 2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide acts as a partial agonist of GPR55, which means it binds to the receptor and activates it to a certain extent. This activation leads to the modulation of various downstream signaling pathways, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and pain. 2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide in laboratory experiments is its high potency and selectivity towards GPR55. This makes it an ideal ligand for studying the receptor's function and potential therapeutic applications. However, one limitation of using 2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in some experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide. One potential direction is to investigate its therapeutic potential in various diseases, including cancer, inflammation, and pain. Another direction is to develop more potent and selective analogs of 2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide that can be used as potential drug candidates. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide and its effects on various signaling pathways.
Aplicaciones Científicas De Investigación
2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide has been widely used in scientific research for various applications. One of the primary applications of 2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide is its use as a ligand for the G protein-coupled receptor (GPCR) called GPR55. This receptor is involved in various physiological functions, including pain sensation, inflammation, and cancer progression. 2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide has been found to bind to GPR55 and modulate its activity, making it a potential therapeutic target for various diseases.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-5-7-14(19)17(9-11)24-12(2)18(21)20-15-10-13(22-3)6-8-16(15)23-4/h5-10,12H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDABDOUJRXKEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-2-methoxy-3-methyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4667705.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methylphenyl)urea](/img/structure/B4667710.png)
![2,3-dichloro-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4667729.png)
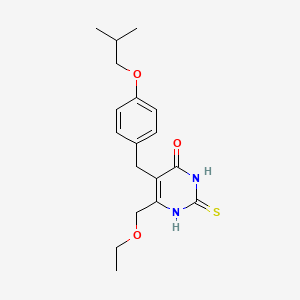
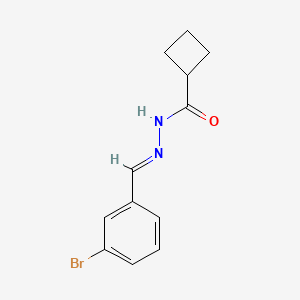
![N-{3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4667744.png)

![4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B4667752.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4667760.png)
![2-{4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4667774.png)
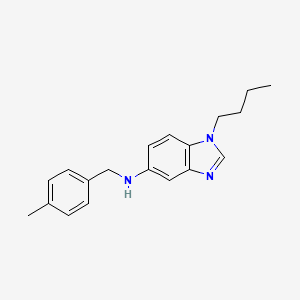
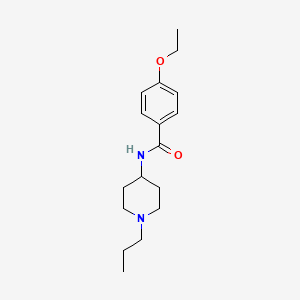
![2-[(2-methoxyethyl)thio]-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4667809.png)